Ethyl 3-amino-4-(butylamino)benzoate
Overview
Description
Ethyl 3-amino-4-(butylamino)benzoate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 3-amino-4-(butylamino)benzoate, a benzoate compound, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By acting on these channels, this compound can influence the transmission of signals in the nervous system .
Mode of Action
This compound interacts with its targets by binding to specific parts of the sodium ion channels on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, this compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By blocking the sodium ion channels, this compound disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption leads to a loss of local sensation, providing an anesthetic effect .
Result of Action
The molecular and cellular effects of this compound’s action result in a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment, providing temporary relief from pain . The results of biological activity experiments have shown that this compound and similar compounds have a good local anesthetic effect .
Biochemical Analysis
Biochemical Properties
It is known that benzoate compounds can act as local anesthetics . They can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Molecular Mechanism
It is known that local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential
Properties
IUPAC Name |
ethyl 3-amino-4-(butylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPIUQJSJWGCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-amino-4-(butylamino)benzoate in the synthesis of antiproliferative benzimidazole derivatives?
A1: this compound serves as a crucial starting material in the microwave-assisted synthesis of a series of N-sec/tert-butyl 2-arylbenzimidazole derivatives []. These derivatives were subsequently tested for their antiproliferative activity against specific breast cancer cell lines.
Q2: How effective was the microwave-assisted synthesis using this compound?
A2: The research highlighted the efficiency of this method. The reaction of this compound with various substituted metabisulfite adducts of benzaldehyde under microwave irradiation yielded the targeted benzimidazole derivatives in high yields (85–96%) within a very short reaction time of 2–3.5 minutes []. This underscores the potential of this synthetic approach for developing novel benzimidazole-based compounds for further investigation.
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